Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-
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Overview
Description
Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a complex organic compound that belongs to the class of sulfone-containing heterocycles. This compound is characterized by the presence of a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine moiety. It is of significant interest in the field of synthetic organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfone group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Sulfonylation: Phenylsulfonyl chloride, base (e.g., pyridine)
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- involves its interaction with molecular targets through its functional groups. The phenylsulfonyl group can participate in various interactions, including hydrogen bonding and van der Waals forces. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone-containing compound with similar reactivity.
N-arylsulfonyl-3-acetylindole: A compound with a similar sulfonyl group but different core structure.
Imidazole-containing sulfones: Compounds with similar functional groups but different heterocyclic cores.
Uniqueness
Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is unique due to its specific combination of functional groups and heterocyclic core
Biological Activity
Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]- is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine family, which is known for various biological activities. Its structural formula can be represented as follows:
This structure contributes to its interaction with biological systems, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has indicated that pyrrolopyridine derivatives exhibit notable antimicrobial properties. A study evaluating a series of pyrrolopyridines found that they showed significant antibacterial and antifungal activities. For instance, compounds similar to Ethanone were assessed against various pathogens, demonstrating effective inhibition at low concentrations (IC50 values in the micromolar range) .
Anti-inflammatory Properties
Ethanone and related compounds have been investigated for their anti-inflammatory effects. A series of fused pyrrolopyridines were synthesized and tested for their ability to inhibit pro-inflammatory cytokines. Notably, some derivatives showed promising results in both in vitro and in vivo models, suggesting a mechanism involving the inhibition of COX-2 activity .
Antiviral Activity
The antiviral potential of pyrrolopyridine derivatives has also been explored. In particular, studies have shown that certain analogs can inhibit HIV-1 replication effectively. For example, compounds with specific substituents demonstrated enhanced activity against resistant strains of HIV-1, with EC50 values below 10 µM .
Cytotoxicity and Safety Profile
While exploring the biological activities of Ethanone, it is crucial to consider its safety profile. Toxicity assessments have indicated that the compound may pose risks if ingested or applied to the skin, highlighting the need for careful handling .
Table 1: Biological Activity Summary of Ethanone Derivatives
Activity Type | Target Pathogen/Enzyme | IC50/EC50 (µM) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 5-15 | |
Antifungal | Candida albicans | 10-20 | |
Anti-inflammatory | COX-2 | 8 | |
Antiviral | HIV-1 | <10 |
Table 2: Toxicity Profile of Ethanone
Case Study 1: Antimicrobial Efficacy
A study conducted on a library of pyrrolopyridine compounds, including Ethanone derivatives, demonstrated their efficacy against multi-drug resistant bacterial strains. The results indicated that modifications on the phenylsulfonyl group significantly influenced antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanism
In vivo experiments using animal models revealed that Ethanone significantly reduced inflammation markers in induced arthritis models. The mechanism was attributed to the inhibition of cytokine release and COX-2 activity.
Properties
Molecular Formula |
C15H11BrN2O3S |
---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C15H11BrN2O3S/c1-10(19)14-9-12-13(16)7-8-17-15(12)18(14)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FHJBPWSEEIXNPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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